2-methyl-N-[3-[(2-naphthalen-1-ylacetyl)carbamothioylamino]phenyl]benzamide
Overview
Description
2-methyl-N-[3-[(2-naphthalen-1-ylacetyl)carbamothioylamino]phenyl]benzamide is a complex organic compound with a unique structure that includes a naphthalene ring, a benzamide group, and a thioamide linkage
Preparation Methods
The synthesis of 2-methyl-N-[3-[(2-naphthalen-1-ylacetyl)carbamothioylamino]phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Naphthalen-1-ylacetyl Intermediate: This step involves the acetylation of naphthalene to form naphthalen-1-ylacetyl chloride.
Coupling with 3-Aminophenylbenzamide: The naphthalen-1-ylacetyl chloride is then reacted with 3-aminophenylbenzamide in the presence of a base to form the desired product.
Thioamide Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-methyl-N-[3-[(2-naphthalen-1-ylacetyl)carbamothioylamino]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-N-[3-[(2-naphthalen-1-ylacetyl)carbamothioylamino]phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-[(2-naphthalen-1-ylacetyl)carbamothioylamino]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and naphthalene-based molecules. Compared to these compounds, 2-methyl-N-[3-[(2-naphthalen-1-ylacetyl)carbamothioylamino]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
3-Methyl-N-naphthalen-1-yl-benzamide: A simpler analog with similar structural features.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex molecule with additional functional groups.
These comparisons highlight the unique aspects of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-N-[3-[(2-naphthalen-1-ylacetyl)carbamothioylamino]phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-18-8-2-4-14-23(18)26(32)28-21-12-7-13-22(17-21)29-27(33)30-25(31)16-20-11-6-10-19-9-3-5-15-24(19)20/h2-15,17H,16H2,1H3,(H,28,32)(H2,29,30,31,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTRETSMVXAQMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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